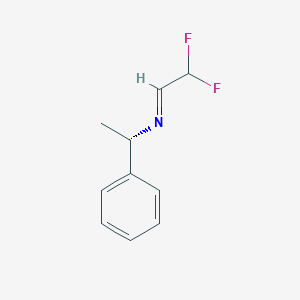

(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Description

Properties

IUPAC Name |

2,2-difluoro-N-[(1S)-1-phenylethyl]ethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-8,10H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMZKLAUXURNPG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N=CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426547 | |

| Record name | (1E)-2,2-Difluoro-N-[(1S)-1-phenylethyl]ethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161754-60-5 | |

| Record name | (1E)-2,2-Difluoro-N-[(1S)-1-phenylethyl]ethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: A Validated Synthesis Route for (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and reproducible synthesis route for (S)-N-(2,2-difluoroethylidene)-1-phenylethylamine, a chiral building block of significant interest in pharmaceutical and agrochemical research. The strategic use of (S)-1-phenylethylamine as a readily available chiral precursor is detailed.[1][2][3] This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and discusses critical process parameters for optimization. The synthesis leverages the in-situ generation of difluorocarbene from ethyl bromodifluoroacetate and its subsequent reaction with the primary amine. The guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to accessing this valuable fluorinated imine.

Introduction: The Growing Importance of Chiral Fluorinated Moieties

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[4] Specifically, the gem-difluoroethylidene moiety is a valuable pharmacophore. When combined with a chiral center, as in this compound, it creates a versatile building block for the asymmetric synthesis of more complex, high-value molecules.[5][6]

(S)-1-phenylethylamine ((S)-α-PEA) is a privileged chiral auxiliary and resolving agent in organic synthesis due to its commercial availability in high enantiomeric purity and its robust nature in a variety of chemical transformations.[1][7] Its use as a starting material provides a straightforward and cost-effective method for introducing chirality into the target molecule.

This guide addresses the synthetic challenge of efficiently constructing the N-(2,2-difluoroethylidene) linkage while preserving the stereochemical integrity of the chiral amine. The presented route focuses on the reaction of a primary amine with difluorocarbene (:CF₂), a highly reactive intermediate that has shown diverse reactivity with amines.[8][9]

Retrosynthetic Analysis and Strategic Approach

The synthetic strategy for this compound is predicated on the formation of the imine bond. A logical retrosynthetic disconnection breaks the C=N bond, leading back to the chiral primary amine and a hypothetical 2,2-difluoroacetaldehyde. However, the latter is a volatile and challenging reagent. A more practical and robust approach involves the reaction of the primary amine with a difluorocarbene precursor, which forms the desired C=N bond via a fluoroimine intermediate.

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy is advantageous as it utilizes stable, commercially available starting materials and leverages the well-documented reactivity of difluorocarbene generated from sources like ethyl bromodifluoroacetate under basic conditions.[10]

Mechanistic Insights: The Difluorocarbene Pathway

The synthesis proceeds via a multi-step mechanism initiated by the generation of difluorocarbene.

-

Difluorocarbene Generation: In the presence of a base, such as potassium carbonate, ethyl bromodifluoroacetate undergoes dehalogenation and decarboxylation to release the highly electrophilic difluorocarbene (:CF₂) intermediate.[8][10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (S)-1-phenylethylamine acts as a nucleophile, attacking the electron-deficient carbon of the difluorocarbene. This forms a difluoromethylammonium ylide intermediate.[8][9]

-

Intermediate Formation and Elimination: The initial adduct is unstable and undergoes a series of steps. It is proposed that this intermediate can eliminate fluorine atoms, driven by the lone-pair electrons on the nitrogen, to yield a reactive fluoroimine species.[8][9] This ultimately leads to the formation of the final N-difluoroethylidene imine product.

Figure 2: Proposed reaction mechanism for imine formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis will be confirmed by the characterization data provided.

4.1 Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. | Notes |

| (S)-(-)-1-Phenylethylamine | 2627-86-3 | 121.18 | 10.0 | 1.0 | ≥99.0% purity[2] |

| Ethyl bromodifluoroacetate | 667-27-6 | 202.97 | 25.0 | 2.5 | Corrosive, handle with care |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 30.0 | 3.0 | Anhydrous, finely powdered |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 50 mL | - | Anhydrous, reaction solvent |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | As needed | - | For extraction |

| Saturated Sodium Bicarbonate (aq) | - | - | As needed | - | For work-up |

| Brine | - | - | As needed | - | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | For drying |

4.2 Step-by-Step Procedure

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (4.15 g, 30.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

-

Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask. With stirring, add (S)-(-)-1-phenylethylamine (1.21 g, 10.0 mmol).

-

Addition of Carbene Precursor: Slowly add ethyl bromodifluoroacetate (5.07 g, 25.0 mmol) to the stirred suspension at room temperature via a syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the solid residue with diethyl ether.

-

Extraction: Combine the filtrate and the washings. Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.[11][12]

4.3 Expected Characterization Data

-

Appearance: Colorless to pale yellow liquid.[3]

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the phenyl protons, the methine proton of the phenylethyl group, the methyl protons, and the proton of the difluoroethylidene group.

-

¹⁹F NMR (CDCl₃, 376 MHz): Expect a characteristic signal for the two equivalent fluorine atoms, likely a doublet coupled to the adjacent proton.

-

Mass Spectrometry (ESI+): m/z = 184.09 [M+H]⁺.

-

Optical Rotation: A specific optical rotation value should be measured to confirm the retention of stereochemistry.

Process Optimization and Critical Considerations

-

Base: The choice and stoichiometry of the base are critical for the efficient generation of difluorocarbene. Anhydrous potassium carbonate is effective, but other non-nucleophilic bases could be explored.[10]

-

Solvent: Acetonitrile is a suitable polar aprotic solvent. The reaction must be conducted under anhydrous conditions as water can react with the difluorocarbene.

-

Temperature: The reaction requires heating to facilitate carbene formation. A temperature of 90 °C is a good starting point, but optimization may be necessary to balance reaction rate and potential side reactions.[10][13]

-

Stoichiometry: An excess of the difluorocarbene precursor is used to ensure complete conversion of the limiting primary amine.

-

Safety: Ethyl bromodifluoroacetate is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This guide outlines a scientifically sound and practical synthesis route for this compound. By employing the reaction of difluorocarbene, generated in-situ from ethyl bromodifluoroacetate, with the chiral primary amine (S)-1-phenylethylamine, the target molecule can be obtained in a controlled and reproducible manner. The provided protocol, mechanistic insights, and optimization considerations offer a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and asymmetric synthesis.

References

-

Title: Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Unconventional Transformations of Difluorocarbene with Amines and Ethers Source: ACS Publications URL: [Link]

-

Title: Atom Recombination of Difluorocarbene Enables 3-Fluorinated Oxindoles from 2-Aminoarylketones Source: CCS Chemistry - Chinese Chemical Society URL: [Link]

-

Title: Difluorocarbene-induced[8][9]- and[4][9]-Stevens rearrangement of tertiary amines Source: ResearchGate URL: [Link]

-

Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Chiral Phosphotungstate Functionalized with (S)-1-Phenylethylamine: Synthesis, Characterization, and Asymmetric Epoxidation of Styrene Source: ACS Publications URL: [Link]

-

Title: Chiral Phosphotungstate Functionalized with (S)-1-Phenylethylamine: Synthesis, Characterization, and Asymmetric Epoxidation of Styrene Source: ACS Publications URL: [Link]

- Title: Preparation of N,N-difluoroamines Source: Google Patents URL

-

Title: Continuous-Flow Chemoenzymatic Enantioselective Synthesis of Chiral α-Mono- and Difluoromethyl Amines Source: ResearchGate URL: [Link]

-

Title: Chiral amine synthesis from enantioselective functionalization of 2-azaallyl anions Source: ResearchGate URL: [Link]

-

Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: National Institutes of Health (NIH) URL: [Link]

- Title: Method for preparing 2,2-difluoroethylamine derivatives starting from n-(2,2-difluoroethyl)

-

Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-(-)-1-Phenylethylamine for the resolution of racemates for synthesis 2627-86-3 [sigmaaldrich.com]

- 3. CAS 2627-86-3: (S)-1-Phenylethylamine | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05660H [pubs.rsc.org]

- 9. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. labsolu.ca [labsolu.ca]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

physicochemical properties of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

An In-depth Technical Guide to the Physicochemical Properties of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Executive Summary

This compound (CAS No. 161754-60-5) is a chiral fluorinated imine of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its unique structure, combining a stereodefined center with a difluoroethylidene moiety, positions it as a valuable and versatile building block for synthesizing complex, biologically active molecules.[3] The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons highly sought after in drug development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed, field-proven experimental protocols for its characterization. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, application, and quality control.

Introduction and Molecular Profile

The Strategic Importance of Fluorinated Chiral Imines

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. The C-F bond is exceptionally strong, often enhancing metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence conformational preferences, thereby impacting a molecule's interaction with biological targets. When combined with a chiral center, as in this compound, these molecules become powerful intermediates for creating stereochemically pure active pharmaceutical ingredients (APIs). The imine functional group itself is a versatile handle for a wide array of chemical transformations, including reduction to amines and nucleophilic additions.[4]

Molecular Profile of this compound

This compound is synthesized from the condensation of (S)-1-phenylethylamine and a 2,2-difluoroacetaldehyde equivalent.[5] Its core structure is foundational to its chemical reactivity and physical properties.

Caption: 2D structure of this compound.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 161754-60-5[1]

-

Molecular Formula: C₁₀H₁₁F₂N[1]

-

Molecular Weight: 183.20 g/mol [1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is non-negotiable for its successful application in synthesis and formulation. The following table summarizes the known and predicted properties of the title compound.

| Property | Value | Source / Comment |

| Appearance | White/off-white or light yellow solid/liquid | [2] Assumed based on similar compounds. |

| Boiling Point | 216.2 ± 40.0 °C | [6] Predicted value. |

| Melting Point | N/A | [5] Not experimentally reported. See Protocol 4.1. |

| Density | 1.09 g/cm³ | [6] Predicted value. |

| pKa | 3.36 ± 0.50 | [6] Predicted value, refers to the conjugate acid. |

| Optical Rotation | [α] = -85° (c=1.5, MeOH) | [6] Indicates the (S)-enantiomer. |

| Solubility | N/A | Likely soluble in common organic solvents. See Protocol 4.2. |

Acidity/Basicity (pKa)

The predicted pKa of 3.36 for the protonated imine (the conjugate acid) suggests that the imine nitrogen is a weak base.[6] This is a critical parameter for selecting appropriate reaction conditions, extraction solvents, and chromatographic methods. For instance, to handle this compound in an aqueous solution without significant hydrolysis, maintaining a neutral to slightly basic pH is advisable. Conversely, its basicity allows for straightforward extraction into an acidic aqueous phase from an organic solvent, a common purification technique.

Stability Profile

Imines are characteristically susceptible to hydrolysis, reverting to their constituent amine and carbonyl compound, particularly under acidic conditions.[4][7] The equilibrium can be driven towards the imine by removing water during its synthesis. For this compound, this means that exposure to water, especially at low pH, will likely lead to its degradation back to (S)-1-phenylethylamine and 2,2-difluoroacetaldehyde. Thermal stability is substrate-dependent but many imines can be handled at elevated temperatures in anhydrous conditions.[7]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic signals for the aromatic protons of the phenyl group, the quartet and doublet for the ethylamine fragment, and a triplet for the imine proton coupled to the two fluorine atoms.

-

¹³C NMR : Will display distinct signals for the aromatic, alkyl, and imine carbons. The carbon of the CF₂H group will appear as a triplet due to one-bond C-F coupling.

-

¹⁹F NMR : This is a particularly powerful tool for fluorinated compounds due to its high sensitivity and wide chemical shift range.[8][9] A single signal, likely a doublet of quartets (or more complex multiplet) due to coupling with the imine proton and the protons on the chiral carbon, would be expected, confirming the presence and electronic environment of the fluorine atoms.[3][10]

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques will readily show the protonated molecular ion [M+H]⁺ at m/z 184.2, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[3] Advanced MS techniques can also be employed for chiral analysis, distinguishing between enantiomers by forming diastereomeric complexes.[11][12]

-

Infrared (IR) Spectroscopy : A characteristic stretching vibration for the C=N imine bond is expected in the region of 1650-1670 cm⁻¹.[4] This allows for a quick functional group identity check and can be used to monitor the progress of the imine formation reaction.

Experimental Protocols for Physicochemical Determination

The following protocols are designed to be robust and self-validating, providing reliable methods for determining key physicochemical properties.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental physical property used to assess purity. A pure crystalline solid melts over a narrow, reproducible range.[13][14] Impurities typically depress the melting point and broaden the melting range.[15] The procedure ensures uniform heating and accurate observation.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation : Ensure the sample of this compound is thoroughly dried to remove any residual solvent.[14] Grind a small amount into a fine powder using a mortar and pestle to ensure uniform heat transfer.[14]

-

Capillary Loading : Jab the open end of a melting point capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end.[16] The packed sample height should be 2-3 mm for an accurate reading.[16]

-

Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination (if unknown) : Heat the sample at a rapid rate (e.g., 10-20°C per minute) to find an approximate melting range. This prevents spending excessive time on the precise measurement.[15]

-

Precise Determination : Allow the apparatus to cool to at least 20°C below the approximate melting point.[16] Using a fresh sample, heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[15][16]

-

Data Recording : Record two temperatures: T₁, the temperature at which the first drop of liquid is observed, and T₂, the temperature at which the last crystal of solid melts completely. The melting point is reported as the range T₁ - T₂.

Protocol for Solubility Assessment

Causality: Solubility data is critical for drug development, guiding choices for reaction solvents, purification methods (crystallization, extraction), and formulation. This protocol systematically evaluates solubility in a range of solvents, from polar protic to non-polar aprotic, and assesses reactivity with acidic and basic aqueous solutions.[17][18]

Caption: Decision workflow for systematic solubility classification.

Step-by-Step Methodology:

-

Initial Setup : Place approximately 25 mg of the compound into a small test tube.[19]

-

Water Solubility : Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[19] If the compound dissolves completely, it is water-soluble. Proceed to test the solution's pH with litmus or pH paper. An imine is expected to be neutral or slightly basic.[17]

-

Acid Solubility : If the compound is insoluble in water, add 0.75 mL of 5% aqueous HCl to a fresh sample.[17][19] Shake vigorously. If it dissolves, the compound is basic (Class B), as the imine has been protonated to form a water-soluble salt. Note that prolonged exposure may cause hydrolysis.

-

Base Solubility : If the compound is insoluble in water and 5% HCl, test its solubility in 0.75 mL of 5% aqueous NaOH with a fresh sample. Solubility here would indicate acidic properties, which is not expected for this compound.[17][19]

-

Organic Solvents : Systematically test the solubility in common organic solvents representing a range of polarities (e.g., methanol, dichloromethane, ethyl acetate, toluene, hexanes). Add the solvent dropwise to a small, weighed amount of the compound until dissolution is observed.[20] This provides a qualitative or semi-quantitative measure of solubility.

Conclusion

This compound is a specialty chemical with significant potential as a chiral building block in pharmaceutical and agrochemical synthesis. Its key physicochemical characteristics—a weakly basic nitrogen, stereochemical integrity, and the presence of fluorine—define its utility and handling requirements. While some properties are predicted, the experimental protocols outlined in this guide provide a clear and robust framework for their empirical determination. A comprehensive understanding of its solubility, stability, and spectral signatures is paramount for any scientist aiming to leverage this compound's unique chemical attributes in the development of novel molecules. Further research should focus on the experimental validation of all predicted properties and exploring its reactivity in asymmetric synthesis.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Cooks, R. G., & Tao, W. A. (n.d.). Chiral analysis by MS. American Chemical Society.

- Richard, J. P., et al. (n.d.). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP).

- Amigo, A., et al. (2006). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Journal of the American Chemical Society.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- ChemicalBook. (2023, May 4). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 161754-60-5.

- Zhang, H., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule.

- ResearchGate. (2018).

- Szymański, P., et al. (2022).

- LibreTexts Chemistry. (2022). 6.

- ResearchGate. (n.d.). 19 F NMR Spectral data (b, ppm) of fluoroimines and their organoboron(lll) complexes.

- Royal Society of Chemistry. (n.d.).

- Chelius, D., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.

- Unknown. (n.d.).

- Unknown. (n.d.). Experiment 1 - Melting Points.

- Unknown. (2021). experiment (1)

- ResearchGate. (n.d.). 19 F NMR-based detection of fluorine labeled amino acids.

- LookChem. (n.d.). Cas 874657-77-9,(S)-N-[(E)-2,2-difluoro-1-phenylethylidene]-2-phenylethylamine.

- Cooks, R. G., & Tao, W. A. (n.d.). Peer Reviewed: Chiral analysis by MS. Analytical Chemistry.

- Suzhou Health Chemicals Co., Ltd. (n.d.). This compound CAS NO.161754-60-5.

- Master Organic Chemistry. (2022).

- University of Wisconsin-Madison. (n.d.). Fluorine NMR.

- Jiang, L., et al. (2015). Catalytic asymmetric umpolung reactions of imines.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Kádas, I., & Balogh, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.

Sources

- 1. scbt.com [scbt.com]

- 2. Cas 161754-60-5,this compound | lookchem [lookchem.com]

- 3. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Cas 874657-77-9,(S)-N-[(E)-2,2-difluoro-1-phenylethylidene]-2-phenylethylamine | lookchem [lookchem.com]

- 6. This compound | 161754-60-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. biophysics.org [biophysics.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine, identified by CAS Number 161754-60-5 , is a chiral synthetic intermediate of significant interest in the fields of medicinal chemistry and asymmetric synthesis.[1][2][3] As a derivative of the well-established chiral auxiliary, (S)-1-phenylethylamine, this imine serves as a valuable building block for the stereoselective introduction of the difluoromethyl group—a key pharmacophore in modern drug design. The presence of the difluoroethylidene moiety can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information.

Physicochemical and Spectroscopic Profile

This compound is a specialized reagent primarily utilized for its reactivity and chiral-directing properties. While extensive physical property data is not broadly published, its characteristics are consistent with its molecular structure and intended use as a reactive intermediate.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 161754-60-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁F₂N | [1] |

| Molecular Weight | 183.20 g/mol | [1] |

| Appearance | White to off-white or light yellow powder/liquid | Vendor Data |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Due to its nature as a reactive imine, it is often synthesized and used immediately in subsequent steps. Spectroscopic analysis is crucial for confirming its identity and purity.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would feature characteristic signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm range), a quartet for the methine proton (CH) adjacent to the phenyl group, and a doublet for the methyl group (CH₃) protons. The imine proton (N=CH) would likely appear as a triplet coupled to the two fluorine atoms, and the difluoromethyl proton (CHF₂) would appear as a triplet of doublets due to coupling with the imine proton and the two fluorine atoms.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the aliphatic methyl and methine carbons, and the imine carbon (C=N). The difluoromethyl carbon (CF₂) signal would be split into a triplet by the two fluorine atoms.

-

¹⁹F NMR: This is a key technique for fluorinated compounds. A single resonance would be expected, split into a doublet by the adjacent proton (CHF₂), providing unambiguous confirmation of the difluoroethylidene group's presence.[4][5][6]

Synthesis Protocol

The primary route for the synthesis of this compound is the condensation reaction between the chiral amine, (S)-1-phenylethylamine, and a suitable 2,2-difluoroacetaldehyde equivalent. A general and efficient approach, adapted from solvent-free mechanochemical methods for imine synthesis, involves the direct reaction of the amine with a precursor like 2,2-difluoroacetaldehyde ethyl hemiacetal.[7]

Experimental Protocol: Imine Formation

Objective: To synthesize this compound via condensation.

Materials:

-

(S)-1-phenylethylamine (1.0 eq)

-

2,2-Difluoroacetaldehyde ethyl hemiacetal (1.1 eq)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add (S)-1-phenylethylamine and the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add 2,2-difluoroacetaldehyde ethyl hemiacetal to the solution.

-

Add anhydrous magnesium sulfate to the reaction mixture to act as a dehydrating agent, driving the equilibrium towards the imine product.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting amine is consumed.

-

Upon completion, filter the reaction mixture to remove the magnesium sulfate.

-

Wash the filter cake with a small amount of the anhydrous solvent.

-

The resulting filtrate contains the product, this compound. The solvent can be removed under reduced pressure.

-

Note: The resulting imine is often moisture-sensitive and may be used directly in the next synthetic step without extensive purification to avoid hydrolysis.

Caption: Synthesis workflow for this compound.

Applications in Asymmetric Synthesis and Drug Development

The utility of this compound stems from its identity as a chiral imine. Chiral imines are powerful intermediates in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters.

Chiral Auxiliary for Diastereoselective Reactions

The (S)-1-phenylethyl group acts as a potent chiral auxiliary. The imine can undergo nucleophilic addition, where the bulky phenyl group effectively shields one face of the C=N double bond. This steric hindrance directs the incoming nucleophile to the opposite face, resulting in a high degree of stereocontrol and the preferential formation of one diastereomer.[8] Subsequent cleavage of the N-phenylethyl group reveals a new chiral center in the product molecule. This strategy is widely employed in the synthesis of chiral amines, amino acids, and alkaloids.[8]

Synthesis of α-Difluoromethylated Amines

A key application is in the synthesis of optically active α-difluoromethylated amines. The imine can be subjected to nucleophilic attack (e.g., by Grignard reagents, organolithium compounds, or in Friedel-Crafts reactions) at the imine carbon.[9] Following the diastereoselective addition, the chiral auxiliary is removed, typically by hydrogenolysis, to yield the desired enantiomerically enriched difluoromethylated amine. These target molecules are of high interest in drug development due to the unique properties imparted by the CHF₂ group.

Caption: Role as a key intermediate in asymmetric synthesis.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it can be harmful.[10] Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[10]

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times, including chemical safety goggles, a lab coat, and nitrile gloves. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[3] Storage at 2-8°C is recommended.[3]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

References

-

Utsunomiya, T., et al. (2022). 19F chemical library and 19F-NMR for a weakly bound complex structure. MedChemComm, 13(5), 896-903. Available at: [Link]

-

Lin, S., et al. (2023). Catalytic Asymmetric Imine Cross-Coupling Reaction. Brandeis University. Retrieved from [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]

-

Gawroński, J., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4567. Available at: [Link]

-

Wang, Y., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Preprint. Available at: [Link]

-

Stenutz, R. (n.d.). (S)-(-)-1-phenylethylamine. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

Deng, L., et al. (2005). Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst. Angewandte Chemie International Edition, 44(14), 2219-2222. Available at: [Link]

-

D'hooghe, M., et al. (2005). Asymmetric Michael reaction involving chiral imines/secondary enamines: stereocontrolled synthesis of 2,2-disubstituted tetrahydrothiophen-3-ones. Organic Letters, 7(16), 3473-3476. Available at: [Link]

-

Suryaprakash, N. (2014). 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with... ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2022). A Sensitive 19F NMR Probe for Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines. Analytical Chemistry, 94(33), 11599-11606. Available at: [Link]

-

Radecka-Paryzek, W., et al. (2021). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 26(11), 3326. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 161754-60-5 [chemicalbook.com]

- 3. 161754-60-5|(S)-N-(2,2-Difluoroethylidene)-1-phenylethanamine|BLD Pharm [bldpharm.com]

- 4. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

Navigating the Stability Landscape of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine: A Technical Guide for Researchers

Introduction

(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine, a chiral imine of significant interest in synthetic and medicinal chemistry, presents unique opportunities due to the stereochemical features of the 1-phenylethylamine moiety and the electronic properties imparted by the difluoroethylidene group. As with any specialized chemical entity destined for research and development, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its integrity, reproducibility of experimental results, and the safety of personnel. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, including potential degradation pathways, recommended storage and handling procedures, and a framework for establishing robust stability-indicating analytical methods. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Chemical Profile and Inherent Stability Considerations

This compound possesses a molecular formula of C₁₀H₁₁F₂N and a molecular weight of 183.20 g/mol .[1] The core of its reactivity and potential instability lies in the imine (C=N) bond. Imines are generally susceptible to hydrolysis, a reaction that cleaves the C=N bond to yield the corresponding amine and carbonyl compound.

The presence of two fluorine atoms on the ethylidene group significantly influences the electronic character of the imine carbon. Fluorine's strong electron-withdrawing nature is known to enhance the metabolic stability of molecules in a biological context.[2] This electronic effect can also impact the chemical stability of the imine bond, potentially making it more or less susceptible to nucleophilic attack, such as hydrolysis, compared to non-fluorinated analogs.

Furthermore, the chiral center at the alpha-carbon of the phenylethylamine moiety introduces stereochemical considerations. While the core stability is primarily dictated by the imine functionality, racemization or epimerization under certain stress conditions, although less likely for a stable chiral center, should not be entirely ruled out without experimental evidence.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods to monitor the purity of this compound. The primary anticipated degradation pathway is hydrolysis, with other potential routes including oxidation and thermal degradation.

Hydrolytic Degradation

The most probable degradation route for this compound is the hydrolysis of the imine bond, which is essentially the reverse of its formation. This reaction is typically catalyzed by the presence of acid or base.

-

Mechanism: The reaction proceeds via nucleophilic attack of a water molecule on the imine carbon, followed by proton transfer and subsequent cleavage of the C-N bond. The final products are (S)-1-phenylethylamine and 2,2-difluoroacetaldehyde.

The pH of the environment is a critical factor. Acidic conditions can protonate the imine nitrogen, making the imine carbon more electrophilic and susceptible to attack by water. Conversely, under basic conditions, while the imine itself is less activated, the presence of hydroxide ions, a stronger nucleophile than water, can also facilitate hydrolysis.

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation

While the imine itself is not highly susceptible to oxidation, the phenylethylamine moiety could be a target for oxidative degradation, especially in the presence of strong oxidizing agents or under conditions that promote auto-oxidation. Potential sites of oxidation include the benzylic C-H bond. However, without specific experimental data, this remains a secondary consideration compared to hydrolysis.

Thermal Degradation

Information from safety data sheets indicates that the compound is a combustible liquid and advises against overheating to avoid thermal decomposition.[3] The exact decomposition products would depend on the temperature and atmosphere (presence or absence of oxygen). High temperatures could lead to complex fragmentation of the molecule.

Recommended Storage and Handling Conditions

Based on available safety data and general chemical principles for imines, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[3][4] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[3][4] | The compound is air-sensitive.[3][4] This prevents both hydrolysis from atmospheric moisture and potential oxidation. |

| Light | Store in a dark place, in a light-resistant container. | To prevent potential photolytic degradation, a standard precaution for complex organic molecules. |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis, which is the primary degradation pathway. |

| Container | Store in the original, tightly sealed container. Avoid metal containers as the compound may be corrosive to metals.[3] | To prevent contamination and exposure to air and moisture. The corrosive nature necessitates the use of appropriate container materials. |

| pH | Avoid contact with strong acids and bases. | To prevent catalyzed hydrolysis of the imine bond. |

Framework for Stability Assessment: A Forced Degradation Study Protocol

To rigorously establish the stability profile of this compound, a forced degradation study is recommended. Such studies are essential for identifying potential degradants and developing a stability-indicating analytical method, which is a regulatory expectation in drug development.[3][5][6]

Objective

The primary objective is to intentionally degrade the compound under a variety of stress conditions to identify the likely degradation products and pathways, and to develop and validate an analytical method capable of separating the intact compound from all significant degradants.

Experimental Design

The study should expose solutions of this compound to the following conditions, as outlined by ICH guidelines:[5][6]

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

-

Neutral Hydrolysis: Water at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Exposure of the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Exposure of the solid compound and a solution to light, as per ICH Q1B guidelines.

Samples should be taken at various time points and analyzed by a suitable analytical method.

Caption: Forced Degradation Study Workflow.

Proposed Analytical Methodology

A reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method with UV detection would be the primary choice for monitoring the stability of the compound.

-

Column: A chiral stationary phase may be necessary to resolve the (S)-enantiomer from any potential stereoisomers or chiral degradation products. Alternatively, a standard C18 column could be used for initial screening and to separate the parent compound from its achiral degradants.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. The pH of the mobile phase should be carefully controlled to ensure reproducibility.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. Diode-array detection (DAD) is recommended to obtain UV spectra for peak purity assessment.

-

Identification of Degradants: Mass Spectrometry (MS) coupled to the LC system (LC-MS) is invaluable for the structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.

Conclusion

This compound is a valuable chiral building block whose integrity is crucial for its successful application. Its stability is primarily dictated by the susceptibility of the imine bond to hydrolysis. Strict adherence to recommended storage conditions—cool, dry, and under an inert atmosphere—is essential to minimize degradation. For applications requiring a comprehensive understanding of its stability profile, a systematic forced degradation study is the most effective approach. By employing a robust, stability-indicating analytical method, researchers can ensure the quality and reliability of their work with this important chemical entity.

References

-

MDPI. (2022). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Retrieved from [Link]

-

ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039.

Sources

reactivity of the difluoroethylidene group in (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

An In-Depth Technical Guide to the Reactivity of the Difluoroethylidene Group in (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Introduction: The Strategic Role of Fluorine in Modern Drug Development

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, binding affinity, and lipophilicity.[1] Within this context, chiral fluorinated building blocks are of paramount importance. This compound emerges as a particularly valuable intermediate. It combines the influential difluoroethylidene moiety with the well-established (S)-1-phenylethylamine chiral auxiliary, offering a powerful platform for the asymmetric synthesis of complex, high-value chiral amines.[2]

This guide provides a detailed exploration of the chemical reactivity inherent to the difluoroethylidene group in this specific chiral imine. We will dissect the electronic factors governing its behavior and provide field-proven insights into its application in key synthetic transformations, including nucleophilic additions, reductions, and cycloadditions.

Core Reactivity: Electronic Architecture and Synthetic Potential

The reactivity of the C=N double bond in this compound is dominated by the powerful electron-withdrawing effects of the two fluorine atoms. This inductive effect creates a highly polarized π-system, rendering the imine carbon atom significantly electron-deficient and thus, a potent electrophile.[3] This enhanced electrophilicity is the central feature that distinguishes its reactivity from non-fluorinated analogs.

The attached (S)-1-phenylethylamine group serves not only as a component of the imine but, more critically, as a source of chirality. Its steric bulk effectively shields one face of the imine, directing the approach of incoming nucleophiles to the less hindered face. This principle of 1,3-asymmetric induction is fundamental to achieving high diastereoselectivity in reactions at the imine carbon.[4][5]

Caption: Electronic polarization in the difluoroethylidene imine.

Diastereoselective Nucleophilic Additions: Crafting Chiral Amines

The primary synthetic application of this chiral imine is in diastereoselective nucleophilic addition reactions to form new carbon-carbon or carbon-heteroatom bonds.[6] The inherent electrophilicity of the imine, coupled with the stereodirecting influence of the chiral auxiliary, allows for the construction of valuable β,β-difluoro-α-chiral amines with a high degree of stereocontrol.

The general mechanism involves the attack of a nucleophile on the electrophilic imine carbon. The stereochemical outcome is dictated by the approach of the nucleophile from the face opposite to the bulky phenyl group of the chiral auxiliary, often rationalized through Felkin-Anh-type models.

Key Nucleophilic Addition Reactions

| Nucleophile Source | Reagent Example | Product Type | Typical Diastereoselectivity (d.r.) |

| Organometallics | Phenylmagnesium bromide (PhMgBr) | α-Substituted β,β-difluoroamine | >95:5 |

| Organometallics | n-Butyllithium (n-BuLi) | α-Substituted β,β-difluoroamine | >95:5 |

| Enolates | Lithium enolate of acetone | γ-Amino-β,β-difluoro ketone | >90:10 |

| Acetylides | Lithium phenylacetylide | α-Alkynyl-β,β-difluoroamine | >96:4[7] |

Experimental Protocol: Diastereoselective Phenylation

This protocol describes a representative nucleophilic addition using a Grignard reagent.

Objective: To synthesize (S)-N-((R)-1,1-difluoro-2-phenylpropan-2-yl)-1-phenylethanamine.

Step-by-Step Methodology:

-

Apparatus Setup: A 100 mL three-neck round-bottom flask is flame-dried under a stream of dry nitrogen and fitted with a magnetic stirrer, a thermometer, and a rubber septum.

-

Reagent Preparation: The flask is charged with this compound (1.83 g, 10.0 mmol) and dissolved in anhydrous diethyl ether (40 mL).

-

Reaction: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of phenylmagnesium bromide (3.0 M in diethyl ether, 3.7 mL, 11.0 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Monitoring: The reaction mixture is stirred at -78 °C for 3 hours. Progress can be monitored by thin-layer chromatography (TLC) (e.g., Hexane:Ethyl Acetate 9:1).

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL) at -78 °C.

-

Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product. The diastereomeric ratio can be determined by ¹⁹F or ¹H NMR spectroscopy of the crude product.

Caption: Workflow for a diastereoselective Grignard addition.

Diastereoselective Reduction

The reduction of the difluoroethylidene imine provides a direct route to chiral 1,1-difluoro-1,2-diamines, which are valuable motifs in medicinal chemistry. The stereochemical outcome of the reduction is again controlled by the chiral auxiliary, leading to high diastereoselectivity.[1] While standard reducing agents like sodium borohydride (NaBH₄) can be effective, more specialized reagents often provide superior selectivity and yield.[8]

Trichlorosilane (HSiCl₃) is a particularly effective reductant for α-fluoroimines. It is believed that the reaction proceeds through a highly organized, chelated transition state involving the silicon atom, the imine nitrogen, and one of the fluorine atoms. This constrained geometry enhances the facial selectivity of the hydride delivery.[1]

Experimental Protocol: Diastereoselective Reduction with Trichlorosilane

Objective: To synthesize (S)-N¹-(1-phenylethyl)propane-1,2-diamine bearing a terminal CF₂H group.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried Schlenk flask is equipped with a magnetic stirrer and maintained under a positive pressure of argon.

-

Reagent Addition: The flask is charged with this compound (0.915 g, 5.0 mmol) and dissolved in anhydrous ethyl acetate (25 mL).[1]

-

Reaction: The solution is cooled to 0 °C in an ice bath. Trichlorosilane (0.75 mL, 7.5 mmol) is added dropwise. The reaction is then allowed to slowly warm to room temperature and stirred for 12 hours.[1]

-

Work-up: The reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate (50 mL). The resulting mixture is stirred vigorously for 1 hour.

-

Extraction: The mixture is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

Purification: The resulting crude amine is purified by column chromatography on silica gel to yield the desired product.

Cycloaddition Reactions: Accessing Heterocyclic Scaffolds

The electron-deficient nature of the difluoroethylidene C=N bond makes it an excellent dipolarophile for [3+2] cycloaddition reactions.[9] This transformation provides a powerful method for constructing five-membered nitrogen-containing heterocyclic rings with multiple stereocenters. Azomethine ylides and nitrones are common 1,3-dipoles used in such reactions.[10][11]

The reaction involves the concerted or stepwise addition of the 1,3-dipole across the imine double bond. The stereochemistry of the resulting heterocycle is influenced by the stereochemistry of both the dipole and the chiral imine, often proceeding with high facial selectivity.

Caption: General scheme for a [3+2] cycloaddition reaction.

Conclusion

This compound is a robust and versatile chiral building block whose reactivity is dominated by the powerful electronic influence of the gem-difluoro group. This feature activates the imine for a range of highly diastereoselective transformations, including nucleophilic additions, reductions, and cycloadditions. The predictable stereocontrol exerted by the (S)-1-phenylethylamine auxiliary makes this reagent an invaluable tool for researchers, scientists, and drug development professionals aiming to synthesize complex, enantiomerically enriched fluorinated amine derivatives. The protocols and principles outlined in this guide provide a solid foundation for harnessing the synthetic potential of this powerful intermediate.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]

-

Malko, D., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4949. Available from: [Link]

-

Roy, U. K., et al. (2024). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Communications Chemistry, 7(1), 1-11. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2006). 1,3-Dipolar cycloaddition of diaryldiazomethanes across N-ethoxy-carbonyl-N-(2,2,2-trichloroethylidene)amine and reactivity of the resulting 2-azabutadienes towards thiolates and cyclic amides. ResearchGate. Available from: [Link]

-

Lindsley, C. W., et al. (2010). Highly Efficient Diastereoselective Reduction of α-Fluoroimines. Organic Letters, 12(7), 1536–1539. Available from: [Link]

-

Majumdar, K. C., & Sinha, B. (2016). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 6(10), 8089-8113. Available from: [Link]

-

Ghorai, P., et al. (2018). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. Organic Letters, 20(21), 6852-6856. Available from: [Link]

-

McMurry, J. (n.d.). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

Li, G., et al. (2013). Chiral N-phosphonyl imine chemistry: an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines. Organic & Biomolecular Chemistry, 11(36), 6067-6071. Available from: [Link]

-

LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

-

LibreTexts. (2023). 19.8: Nucleophilic Addition of Amines: Imine and Enamine Formation. Retrieved from [Link]

-

Singh, M. S., & Singh, A. K. (2023). Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. Molecules, 28(8), 3508. Available from: [Link]

-

Hejnosz, S. L., et al. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. Organic Letters, 25(25), 4638-4643. Available from: [Link]

-

Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. Retrieved from [Link]

- Google Patents. (n.d.). Method for making phenylethylamine compounds.

-

Lamb, A. L., & Downs, D. M. (2017). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. Journal of Biological Chemistry, 292(20), 8215-8223. Available from: [Link]

-

Penn State Pressbooks. (n.d.). 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Synthesis Workshop. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Kehrer, M., et al. (2019). XPS investigation on the reactivity of surface imine groups with TFAA. ResearchGate. Available from: [Link]

-

Ghorai, P., et al. (2018). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. Retrieved from [Link]

-

Ghorai, P., et al. (2018). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. Retrieved from [Link]

-

LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

-

NPTEL IIT Bombay. (2023). Week 3: Lecture 11: Nitrones in 1,3-Dipolar Cycloaddition. YouTube. Retrieved from [Link]

Sources

- 1. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral N-phosphonyl imine chemistry: an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

A Technical Guide to the Synthetic Applications of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Chiral α,α-difluoro-β-amino acids, in particular, are highly sought-after building blocks due to their unique conformational constraints and metabolic stability. This technical guide explores the potential applications of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine, a chiral imine, as a versatile synthon for the asymmetric synthesis of these valuable compounds. Drawing upon established principles of diastereoselective transformations, this document provides a comprehensive overview of its potential in nucleophilic additions and cycloaddition reactions, complete with detailed, field-proven protocols and mechanistic insights.

Introduction: The Significance of Fluorinated Chiral Amines

The introduction of fluorine atoms into bioactive molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Chiral α,α-difluoro-β-amino acids represent a unique class of fluorinated building blocks that are integral to the development of novel therapeutics.[2] The synthesis of enantiomerically pure forms of these compounds, however, presents a significant challenge. One effective strategy involves the use of chiral imines, where a stereocenter on the nitrogen atom directs the stereochemical outcome of subsequent transformations.[2][3]

This compound, with its readily available chiral (S)-1-phenylethylamine auxiliary, is a promising candidate for such applications. The electron-withdrawing nature of the difluoroethylidene group activates the imine for nucleophilic attack, while the chiral auxiliary provides a powerful tool for inducing asymmetry.

Diastereoselective Nucleophilic Additions: A Gateway to Chiral α,α-Difluoro-β-Amino Acids

The core utility of this compound lies in its potential to undergo diastereoselective nucleophilic additions. The chiral environment established by the (S)-1-phenylethyl group can effectively control the facial selectivity of the incoming nucleophile.

Asymmetric Reformatsky Reaction

The Reformatsky reaction, involving the addition of an organozinc enolate of an α-haloester to an imine, is a powerful method for the synthesis of β-amino esters.[4][5] The application of this reaction to this compound offers a direct route to chiral α,α-difluoro-β-amino acid derivatives.

-

Preparation of the Reformatsky Reagent: In a flame-dried, three-necked flask under an inert atmosphere (Argon), add activated zinc dust (2.0 eq.). To the zinc, add a solution of ethyl bromodifluoroacetate (1.5 eq.) in anhydrous THF. The mixture is gently heated (e.g., with a heat gun) to initiate the reaction, which is then maintained at a gentle reflux for 1 hour.

-

Imine Addition: The resulting slurry of the Reformatsky reagent is cooled to 0 °C. A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the diastereomeric β-amino ester products. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

The stereochemical outcome of the Reformatsky reaction is likely controlled through a Zimmerman-Traxler-type transition state.[6] The chiral (S)-1-phenylethyl group on the imine nitrogen will preferentially block one face of the imine, leading to the selective addition of the zinc enolate to the less sterically hindered face.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine: Commercial Availability and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine is a chiral fluorinated imine of significant interest in the field of asymmetric synthesis. Its structure combines the well-established stereodirecting capabilities of the (S)-1-phenylethylamine backbone with the unique electronic properties imparted by the geminal difluoro group. This guide provides a comprehensive overview of its commercial availability, a detailed, field-proven synthetic protocol, and insights into its potential applications in drug discovery and development. As a specialized building block, its utility lies in the introduction of a difluoromethyl group, a moiety of increasing importance in medicinal chemistry for its ability to modulate metabolic stability, lipophilicity, and binding affinity.

Commercial Availability and Supplier Information

This compound is commercially available from several fine chemical suppliers, primarily for research and development purposes. It is crucial to note that this compound is intended for research use only and not for diagnostic or therapeutic applications.[1]

| Property | Value | Source |

| CAS Number | 161754-60-5 | [1] |

| Molecular Formula | C₁₀H₁₁F₂N | [1] |

| Molecular Weight | 183.20 g/mol | [1] |

| Typical Purity | ≥98% | Varies by supplier |

| Physical Form | Not specified, likely a liquid or low-melting solid | Inferred |

Table 1: Key Specifications and Commercial Data

Proposed Synthesis Protocol: A Mechanistic Approach

While a specific peer-reviewed synthesis for this compound is not readily found in the literature, a robust synthetic route can be confidently proposed based on the well-established principles of imine formation. The most logical and efficient pathway is the condensation of the chiral primary amine, (S)-1-phenylethylamine, with a suitable difluoroacetaldehyde equivalent.

The core of this synthesis lies in the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. The chirality of the starting amine is retained throughout the process, yielding the enantiopure imine.

Diagram of Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

(S)-(-)-1-Phenylethylamine (CAS: 2627-86-3), ≥99% purity, ≥99.5% ee

-

Difluoroacetaldehyde ethyl hemiacetal (CAS: 148992-43-2)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous Toluene

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene (100 mL).

-

Addition of Amine: Add (S)-(-)-1-phenylethylamine (1.0 eq) to the toluene. Stir until fully dissolved.

-

Addition of Dehydrating Agent: Add anhydrous magnesium sulfate (2.0 eq) to the solution. This is a critical step to drive the reaction equilibrium towards the imine product by sequestering the water formed during the reaction.

-

Addition of Aldehyde Source: Slowly add difluoroacetaldehyde ethyl hemiacetal (1.1 eq) to the stirred suspension. The hemiacetal will be in equilibrium with the free aldehyde, which will then react with the amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting amine.

-

Work-up: Upon completion, filter the reaction mixture to remove the magnesium sulfate. Wash the filter cake with a small amount of anhydrous toluene.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The resulting crude product is this compound.

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Rationale and Scientific Integrity

-

Choice of Reagents: (S)-1-phenylethylamine is a readily available and relatively inexpensive chiral primary amine, making it an ideal starting material. Difluoroacetaldehyde ethyl hemiacetal is a stable and easy-to-handle precursor for the volatile and reactive difluoroacetaldehyde.

-

Reaction Conditions: The use of an anhydrous solvent and a dehydrating agent is standard practice for imine synthesis to favor product formation according to Le Chatelier's principle.[2] Running the reaction under an inert atmosphere prevents potential side reactions with atmospheric moisture.

-

Self-Validation: The success of the reaction can be validated by spectroscopic analysis of the final product. The presence of the characteristic imine C=N bond and the difluoromethyl group can be confirmed by IR, ¹H NMR, ¹³C NMR, and especially ¹⁹F NMR spectroscopy.

Analytical Characterization

A crucial aspect of this technical guide is the characterization of the final product. While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted.

¹⁹F NMR Spectroscopy: This is the most definitive analytical technique for this compound. The two fluorine atoms are chemically equivalent and would be expected to appear as a triplet due to coupling with the adjacent proton of the ethylidene group. The typical chemical shift range for a -CF₂H group is between -120 and -140 ppm (relative to CFCl₃).

¹H NMR Spectroscopy: Key signals would include:

-

A triplet for the proton of the -N=CHCF₂H group.

-

A quartet for the methine proton of the phenylethyl group.

-

A doublet for the methyl group of the phenylethyl group.

-

Aromatic protons of the phenyl ring.

IR Spectroscopy: A characteristic absorption band for the C=N imine stretch would be expected in the range of 1640-1690 cm⁻¹.

Applications in Drug Development and Asymmetric Synthesis

The value of this compound lies in its potential as a chiral building block for the synthesis of more complex, enantiomerically pure molecules.

-

Asymmetric Nucleophilic Addition: The imine can serve as an electrophile for the asymmetric addition of various nucleophiles (e.g., organometallic reagents, enolates, cyanide). The stereochemical outcome of the addition would be directed by the chiral (S)-1-phenylethyl group, allowing for the creation of a new stereocenter. The resulting amine can then be deprotected to reveal a chiral β,β-difluoroamine.

-

Synthesis of Chiral Fluorinated Amines: β,β-Difluoroamines are valuable motifs in medicinal chemistry. The introduction of fluorine atoms can block metabolic oxidation at the α-carbon, thereby increasing the half-life of a drug candidate.

Diagram of Potential Application in Asymmetric Synthesis

Caption: General scheme for the application of the title compound in asymmetric synthesis.

Conclusion

This compound is a commercially available, yet under-documented, chiral building block with considerable potential in synthetic organic and medicinal chemistry. This guide provides a scientifically grounded, proposed synthesis and outlines its likely applications. The combination of a robust chiral auxiliary with a difluoromethyl-containing electrophilic center makes this reagent a valuable tool for the stereoselective synthesis of novel fluorinated compounds for drug discovery and development. Researchers utilizing this compound are encouraged to perform thorough analytical characterization to confirm its identity and purity.

References

-

LookChem. Cas 874657-77-9,(S)-N-[(E)-2,2-difluoro-1-phenylethylidene]-2-phenylethylamine. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Introduction